3-(1,3-benzodioxol-5-ylmethyl)-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
3-(1,3-Benzodioxol-5-ylmethyl)-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a pyridopyrimidine derivative featuring a fused bicyclic pyrido[3,2-d]pyrimidine core substituted with a 1,3-benzodioxole (methylenedioxyphenyl) group at the N3 position and a methyl group at the N1 position. The pyridopyrimidine scaffold is known for its bioisosteric resemblance to purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism and signaling pathways . This compound’s structure combines electron-rich aromatic systems (benzodioxole) with hydrogen-bonding motifs (pyrimidinedione), which may enhance its binding affinity to biological targets such as kinases or oxidoreductases .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-1-methylpyrido[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-18-11-3-2-6-17-14(11)15(20)19(16(18)21)8-10-4-5-12-13(7-10)23-9-22-12/h2-7H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBGFPLKETXPRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC4=C(C=C3)OCO4)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1,3-benzodioxol-5-ylmethyl)-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule with potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈N₄O₄
- Molecular Weight : 342.36 g/mol
- IUPAC Name : this compound
Structure Representation
The compound features a pyrido-pyrimidine core structure with a benzodioxole moiety attached, which may contribute to its biological properties.
Research indicates that compounds similar to This compound exhibit various biological activities:
- Inhibition of Enzymatic Activity : These compounds have shown potential as inhibitors of specific enzymes such as xanthine oxidase and other oxidases. This inhibition can lead to reduced oxidative stress and inflammation in biological systems .
- Antioxidant Properties : The presence of the benzodioxole structure is associated with antioxidant activity, which can protect cells from oxidative damage by scavenging free radicals.
Pharmacological Effects
The pharmacological effects of this compound are still being explored; however, preliminary studies suggest:
- Anti-inflammatory Effects : By inhibiting certain pathways involved in inflammation, the compound may reduce symptoms associated with inflammatory diseases.
- Neuroprotective Effects : Some derivatives have been noted for their neuroprotective properties in models of neurodegenerative diseases.
In Vitro Studies
Several in vitro studies have demonstrated the biological effects of similar compounds:
- Xanthine Oxidase Inhibition :
-
Cell Culture Studies :
- In human cell lines, compounds related to this structure exhibited reduced cell proliferation in cancer models, indicating potential anti-cancer properties.
In Vivo Studies
Research involving animal models has provided insights into the therapeutic potential:
- A study involving mice treated with derivatives showed significant reductions in markers of oxidative stress and inflammation after administration of the compound prior to inducing an inflammatory response .
Comparative Analysis Table
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in Pyridopyrimidine Derivatives
Key structural analogues include pyrido[2,3-d]pyrimidines, pyrido[3,2-d]pyrimidines, and thieno[2,3-d]pyrimidines. Variations in substituents and fused heterocycles significantly influence physicochemical and biological properties:
Key Observations :
- Electron-Donating vs.
- HOMO-LUMO Gaps : Compounds like 6a (ΔE = 3.93 eV) exhibit lower band gaps than typical pyridopyrimidines, suggesting greater reactivity and charge-transfer capacity . The absence of computational data for the target compound limits direct comparison.
Pharmacological Activity Comparisons
- Antimicrobial Activity: Thieno[2,3-d]pyrimidines (e.g., 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione) show moderate activity against Pseudomonas aeruginosa (MIC < streptomycin) due to their planar heterocyclic systems, which may disrupt bacterial membrane proteins . The target compound’s benzodioxole group could similarly enhance membrane penetration.
- Kinase Inhibition : Pyrido[2,3-d]pyrimidines (e.g., 3-(3-chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione ) are hypothesized to inhibit kinases via competitive binding at ATP pockets. The target compound’s pyrido[3,2-d] isomer may exhibit altered binding kinetics due to nitrogen positioning .
Computational and Spectroscopic Analysis
- DFT Studies: For 6a–d, HOMO orbitals localize on the benzoyl/pyridopyrimidine moieties, while LUMOs reside on the pyrimidinedione ring, suggesting charge-transfer interactions critical for bioactivity .
- NMR and IR Data : Methyl and benzodioxole protons in the target compound would resonate near δ 3.5 (N–CH3) and δ 6.8–7.3 (benzodioxole), consistent with analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
